N-Boc-2-(4-trifluoromethoxyphenyl)glycine
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Overview
Description
N-Boc-2-(4-trifluoromethoxyphenyl)glycine is a chemical compound with the molecular formula C14H16F3NO5. It is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a trifluoromethoxy group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(4-trifluoromethoxyphenyl)glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of the trifluoromethoxyphenyl moiety. One common method involves the reaction of glycine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine to form N-Boc-glycine. This intermediate is then reacted with 4-trifluoromethoxybenzyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(4-trifluoromethoxyphenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces the free amine. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-Boc-2-(4-trifluoromethoxyphenyl)glycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N-Boc-2-(4-trifluoromethoxyphenyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group, allowing selective reactions at other sites. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy in biochemical and medicinal applications .
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-(4-methoxyphenyl)glycine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-Boc-2-(4-chlorophenyl)glycine: Contains a chloro group instead of a trifluoromethoxy group.
N-Boc-2-(4-fluorophenyl)glycine: Features a fluorine atom in place of the trifluoromethoxy group
Uniqueness
N-Boc-2-(4-trifluoromethoxyphenyl)glycine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced binding affinity and specificity are desired, such as in drug design and enzyme inhibition studies .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO5/c1-13(2,3)23-12(21)18-10(11(19)20)8-4-6-9(7-5-8)22-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVWOMTWTVMAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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